molecular formula C23H28N2O5 B2391399 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide CAS No. 921869-79-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide

Cat. No.: B2391399
CAS No.: 921869-79-6
M. Wt: 412.486
InChI Key: VMHZQEGHUINYAJ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to the one often undergo studies for their synthesis methods, crystal structures, and photophysical properties. For instance, the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, was achieved through intramolecular cyclization under free radical conditions. This compound is noted for its strong blue emission in dichloromethane, highlighting its potential in materials science, particularly in the development of novel luminescent materials (Petrovskii et al., 2017).

Pharmacological Studies

While avoiding direct discussion of drug use and side effects, it's worth noting that compounds with similar structural features are often studied for their interactions with biological receptors. For example, a study on a dopamine receptor agonist with high affinity for D2 and D3 receptors explored its effects on unconditioned behaviors in rats, shedding light on the complex interplay between chemical structures and their biological activity (Smith et al., 1997).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-6-9-25-19-8-7-16(12-20(19)30-14-23(2,3)22(25)27)24-21(26)15-10-17(28-4)13-18(11-15)29-5/h7-8,10-13H,6,9,14H2,1-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHZQEGHUINYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.